
p-(9,9-Dimethyldecyl)benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(9,9-Dimethyldecyl)benzenesulfonic acid is an organosulfur compound with the molecular formula C18H30O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a 9,9-dimethyldecyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(9,9-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of p-(9,9-Dimethyldecyl)benzene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-80°C and stirring the reaction mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through processes such as crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
p-(9,9-Dimethyldecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The sulfonic acid group can react with alcohols to form sulfonate esters.
Neutralization: The acidic nature of the compound allows it to react with bases to form salts.
Common Reagents and Conditions
Sulfuric Acid: Used in the sulfonation process.
Alcohols: Used in esterification reactions.
Bases: Such as sodium hydroxide, used in neutralization reactions.
Major Products Formed
Sulfonate Esters: Formed through esterification.
Sulfonate Salts: Formed through neutralization.
Wissenschaftliche Forschungsanwendungen
p-(9,9-Dimethyldecyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of p-(9,9-Dimethyldecyl)benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where emulsification and dispersion are required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: The parent compound, which lacks the 9,9-dimethyldecyl group.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of the 9,9-dimethyldecyl group.
Methanesulfonic Acid: A simpler sulfonic acid with a single carbon chain.
Uniqueness
p-(9,9-Dimethyldecyl)benzenesulfonic acid is unique due to the presence of the bulky 9,9-dimethyldecyl group, which enhances its surfactant properties compared to simpler sulfonic acids. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities.
Eigenschaften
CAS-Nummer |
24271-19-0 |
|---|---|
Molekularformel |
C18H30O3S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
4-(9,9-dimethyldecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-18(2,3)15-9-7-5-4-6-8-10-16-11-13-17(14-12-16)22(19,20)21/h11-14H,4-10,15H2,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
LATSHRXSHSGKRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12642030.png)
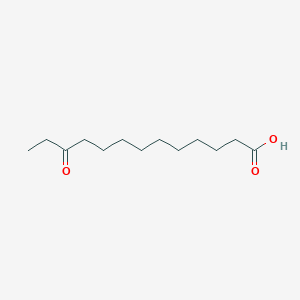
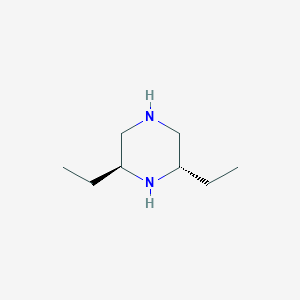


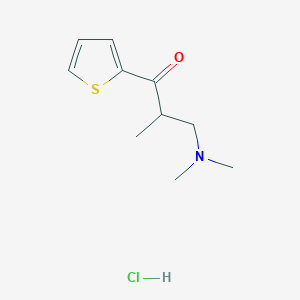

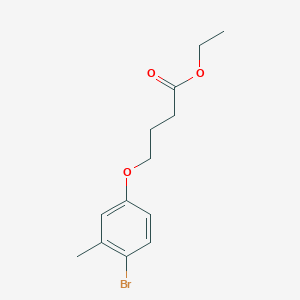

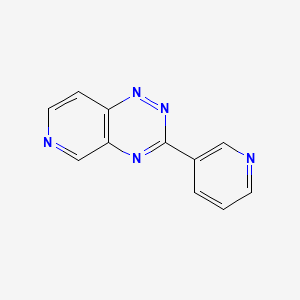
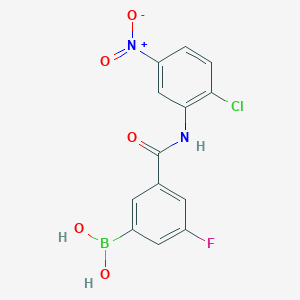
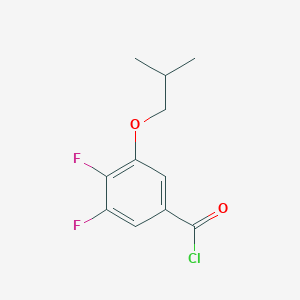
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)

